3-chloro-5-methylbenzene-1,2-diol

Biodegradation Chlorinated aromatics Chloromuconate cycloisomerase

3-Chloro-5-methylbenzene-1,2-diol (CAS 3978-66-3), systematically also named 3-chloro-5-methylcatechol, is a chlorinated catechol derivative with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol. It features a chlorine atom at the 3-position and a methyl group at the 5-position on the benzene-1,2-diol core, producing a distinct substitution pattern among chloromethylcatechol isomers.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 3978-66-3
Cat. No. B6597624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-methylbenzene-1,2-diol
CAS3978-66-3
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)O)O
InChIInChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3
InChIKeySVNSFVRPGDZCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylbenzene-1,2-diol (CAS 3978-66-3): A Defined Chlorinated Catechol Scaffold for Enzymatic and Biodegradation Research


3-Chloro-5-methylbenzene-1,2-diol (CAS 3978-66-3), systematically also named 3-chloro-5-methylcatechol, is a chlorinated catechol derivative with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . It features a chlorine atom at the 3-position and a methyl group at the 5-position on the benzene-1,2-diol core, producing a distinct substitution pattern among chloromethylcatechol isomers . This specific regiochemistry critically influences its behaviour as a substrate for catechol dioxygenases and its metabolic fate in bacterial degradation pathways, making precise isomeric identification essential for experimental reliability [1].

Why 3-Chloro-5-methylbenzene-1,2-diol Cannot Be Replaced by Other Chloromethylcatechol Isomers in Research Procurement


Chloromethylcatechol isomers share identical molecular formulae but differ profoundly in the positioning of chlorine and methyl substituents around the aromatic ring. This positional isomerism dictates substrate recognition by catechol 1,2-dioxygenases and dictates whether ring-cleavage intermediates undergo productive dehalogenation or accumulate as dead-end metabolites [1]. For example, the isomer 5-chloro-3-methylcatechol undergoes quantitative dehalogenation and complete mineralization, whereas 3-chloro-5-methylcatechol is converted to 2-chloro-4-methylmuconolactone—a product that cannot be further dehalogenated by known chloromuconate cycloisomerases [1]. Using an unverified or incorrectly specified isomer therefore risks invalidating entire biodegradation or enzyme-activity datasets, making authenticated 3-chloro-5-methylbenzene-1,2-diol indispensable for studies targeting this specific regioisomer.

Product-Specific Quantitative Evidence Guide for 3-Chloro-5-methylbenzene-1,2-diol (CAS 3978-66-3) Against Its Closest Analogs


Metabolic Fate Divergence: 3-Chloro-5-methylcatechol vs. 5-Chloro-3-methylcatechol in Bacterial ortho-Cleavage Pathways

In a direct head-to-head enzymatic study, 3-chloro-5-methylcatechol was transformed exclusively to 2-chloro-4-methylmuconolactone, a product that cannot be dehalogenated by chloromuconate cycloisomerases. In contrast, its isomer 5-chloro-3-methylcatechol underwent quantitative dehalogenation to yield 2-methyldienelactone, enabling complete mineralization [1]. This establishes that the chlorine at position 3 combined with a methyl at position 5 creates a metabolic block, whereas the reversed substitution pattern permits full degradation.

Biodegradation Chlorinated aromatics Chloromuconate cycloisomerase

Dioxygenase Regioselectivity: Product Distribution from 3-Chlorotoluene Transformation

When 3-chlorotoluene was exposed to recombinant E. coli expressing tetrachlorobenzene dioxygenase (TecA) and chlorobenzene dihydrodiol dehydrogenase (TecB), the resulting chloromethylcatechol mixture contained only 2% 3-chloro-5-methylcatechol alongside 18% 5-chloro-3-methylcatechol and 80% 3-chlorobenzylalcohol [1]. This low relative abundance demonstrates that 3-chloro-5-methylcatechol is a minor dioxygenation product, and its authentic standard is required to accurately identify and quantify it in complex product mixtures.

Dioxygenase engineering Chlorotoluene Biocatalysis

Relative Substrate Activity with Catechol 1,2-Dioxygenase Compared to Unsubstituted Catechol

Data compiled from the BRENDA enzyme database indicate that 3-chloro-5-methylcatechol is turned over by catechol 1,2-dioxygenase type II with approximately 36% of the activity observed with the natural substrate catechol [1]. This reduced relative activity contrasts with other substituted catechols—for instance, 3-chlorocatechol shows only 1.7–4.4% relative activity in some enzyme systems—highlighting that the 5-methyl substituent partially rescues catalytic competence. This information aids scientists in selecting the appropriate substrate for in vitro dioxygenase assays where a balance of steric bulk and electronic effect is needed.

Catechol 1,2-dioxygenase Enzyme kinetics Substrate specificity

Physicochemical Property Differentiation: Predicted LogP and Solubility Profile

The predicted octanol–water partition coefficient (LogP) for 3-chloro-5-methylbenzene-1,2-diol is 2.22 (ACD/Labs) . This places it between the less lipophilic 3-chlorocatechol (predicted LogP ~1.8) and the more lipophilic 4-chloro-3-methylcatechol (predicted LogP ~2.5). The incremental increase in lipophilicity relative to non-methylated chlorocatechols may affect membrane permeability, protein binding, and extraction efficiency in analytical workflows, making the compound a useful calibration standard for HPLC retention-time modelling of moderately lipophilic chlorophenolics.

Physicochemical profiling LogP Lipophilicity

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-5-methylbenzene-1,2-diol


Authentic Standard for Chlorotoluene Biodegradation Pathway Elucidation

As demonstrated by Pollmann et al. (2005), 3-chloro-5-methylcatechol is the specific ring-cleavage intermediate formed when 3-chlorotoluene is processed via the dioxygenolytic pathway. Environmental microbiology laboratories investigating the aerobic fate of chlorotoluenes in soil or groundwater require this compound as an authentic analytical standard to confirm the presence of the 2-chloro-4-methylmuconolactone branch of the pathway and to distinguish it from the 5-chloro-3-methylcatechol route [1].

Substrate for Catechol 1,2-Dioxygenase Activity Assays Requiring Moderate Turnover

Enzymology groups characterizing the substrate scope of bacterial catechol 1,2-dioxygenases can employ 3-chloro-5-methylcatechol as a test substrate that retains approximately 36% of the activity seen with catechol [1]. This intermediate activity level makes it suitable for steady-state kinetic comparisons where both the electronic effect of the 3-chloro substituent and the steric effect of the 5-methyl group are of interest, without the near-complete activity loss observed with 3-chlorocatechol [2].

Reference Compound for HPLC Retention-Time Modelling of Chlorinated Phenolics

With a predicted LogP of 2.22 [1], 3-chloro-5-methylbenzene-1,2-diol occupies a defined lipophilicity window among chlorinated catechols. Analytical chemists developing reversed-phase HPLC or LC–MS methods for environmental monitoring of chloroaromatic pollutants can use this compound as a retention-time marker to calibrate the elution behaviour of moderately hydrophobic chlorophenolic metabolites, bridging the gap between early-eluting monochlorocatechols and later-eluting dichlorinated or polymethylated analogs.

Enzymatic Synthesis of Chiral Building Blocks via Dioxygenase-Catalysed Oxidation

The tetrachlorobenzene dioxygenase TecA generates 3-chloro-5-methylcatechol as a minor but structurally defined product from 3-chlorotoluene [1]. Synthetic biology groups engineering dioxygenase regioselectivity can use the authentic compound as a reference to screen mutant libraries for variants that shift product distribution towards this isomer, potentially unlocking new routes to chiral chlorinated cis-dihydrodiol intermediates for fine-chemical synthesis.

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